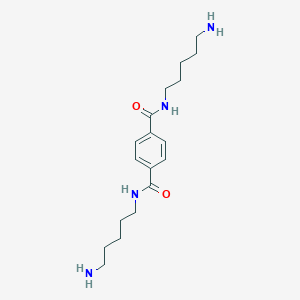
N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide, commonly referred to as BAPTA, is a synthetic molecule that has been studied extensively for its ability to modulate intracellular calcium ions. BAPTA is used for a variety of scientific research applications, including cell signaling, cell physiology, and drug development.
科学研究应用
BAPTA is widely used in scientific research due to its ability to modulate intracellular calcium levels. It is used as a tool to study the role of calcium in cell signaling, cell physiology, and drug development. BAPTA is also used in genetic engineering, where it can be used to study calcium-dependent gene expression. Additionally, BAPTA is used in biochemistry research to study the effects of calcium on enzyme activity.
作用机制
BAPTA is a calcium chelator, meaning it binds to calcium ions and prevents them from entering the cell. This inhibits the activity of calcium-dependent proteins, such as calmodulin and calmodulin-dependent kinases, which are involved in a variety of cellular processes. By binding to calcium, BAPTA can modulate the activity of these proteins and, in turn, affect cell signaling, cell physiology, and drug development.
Biochemical and Physiological Effects
BAPTA has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of calcium-dependent proteins, which can affect cell signaling, cell physiology, and drug development. BAPTA has also been shown to inhibit the release of neurotransmitters, such as glutamate and GABA, and to modulate the activity of ion channels, which can affect the excitability of neurons. Additionally, BAPTA has been shown to modulate the activity of enzymes involved in metabolism, such as protein kinases and phosphatases.
实验室实验的优点和局限性
BAPTA has several advantages for lab experiments. It is easily synthesized and has a wide range of applications. Additionally, BAPTA has been shown to be effective in a variety of cell types, including neurons, hepatocytes, and fibroblasts. However, there are some limitations to using BAPTA in lab experiments. It is not very stable, and its effects can be reversed by the addition of calcium. Additionally, BAPTA can be toxic to cells at high concentrations.
未来方向
There are several potential future directions for BAPTA research. One potential direction is to further explore the role of BAPTA in cell signaling and cell physiology. Additionally, BAPTA could be used to study the effects of calcium on gene expression, enzyme activity, and metabolism. Furthermore, BAPTA could be used to study the effects of calcium on drug development and drug delivery. Finally, BAPTA could be used to study the effects of calcium on neuronal excitability and neurotransmitter release.
合成方法
BAPTA is synthesized through a two-step process. First, 5-aminopentylbenzene-1,4-dicarboxylic acid is reacted with an alkylating agent such as dimethylsulfate, which results in the formation of N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide. The reaction is usually conducted in an aqueous buffer solution at a neutral pH. The second step involves the oxidation of the amine group, which is typically done with a reagent such as potassium permanganate. This reaction yields the desired BAPTA molecule.
属性
IUPAC Name |
1-N,4-N-bis(5-aminopentyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c19-11-3-1-5-13-21-17(23)15-7-9-16(10-8-15)18(24)22-14-6-2-4-12-20/h7-10H,1-6,11-14,19-20H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCZRNPFGMCQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCCN)C(=O)NCCCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455244.png)
![1-[(4-fluorophenyl)methyl]-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455253.png)
![1-(2-chlorophenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455259.png)
![4-ethyl-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455267.png)
![2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455281.png)
![1-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-(1,2-benzoxazol-3-yl)ethan-1-one](/img/structure/B6455282.png)
![1-[(3-chlorophenyl)methyl]-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455285.png)
![2-[(4-fluorophenyl)methyl]-4-(2-methoxyethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455292.png)
![2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6455298.png)
![2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455318.png)
![1-benzyl-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455323.png)
![2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455337.png)
![2-[(4-fluorophenyl)methyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455341.png)

